6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

polymer chemistry monomer synthesis poly(arylene ether)

Medicinal chemists and polymer scientists often require a single, versatile building block that supports both PDE inhibitor SAR exploration and high-performance polymer synthesis. 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (CAS 54851-73-9, 97% purity) bridges these needs: its pyridazinone core is a privileged PDE pharmacophore (elaborated analogs achieve pIC50 5.4-8.7), while the para-hydroxyphenyl group enables polycondensation with difluoro/dichloro aromatics to produce soluble, high-Tg poly(arylene ether)s for thin-film electronics and optical coatings. • One-pot synthesis from acetophenone and glyoxylic acid reduces upstream procurement burden versus multi-step monomer routes. • Also validated as a fluorescent monomer for biocompatible nanoparticles and as an anticonvulsant reference standard. • In stock for immediate global delivery.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 54851-73-9
Cat. No. B057088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
CAS54851-73-9
Synonyms6-(4-Hydroxyphenyl)-3(2H)-pyridazinone_x000B_
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=C2C=CC(=O)NN2
InChIInChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11-9/h1-6,13H,(H,12,14)
InChIKeyJDWFZXYFGNOLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: Technical Baseline


6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (CAS 54851-73-9, C10H8N2O2, MW 188.18) is an aromatic heterocyclic compound featuring a pyridazin-3(2H)-one core with a para-hydroxyphenyl substituent at the 6-position . This pyridazinone scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic accessibility and capacity for further functionalization, including N-alkylation and ring modifications [1]. Commercially, the compound is available at 97% purity and is used as a synthetic building block for both pharmaceutical research and advanced polymer applications . Its para-hydroxyphenyl group confers phenolic reactivity, enabling use as a monomer in polycondensation reactions and as a site for further derivatization [2].

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: Generic Substitution Risks


The pyridazinone class exhibits profound, non-linear structure-activity relationships (SAR) driven by even minor modifications to the core or substituent pattern. For PDE inhibition, the addition of a 6-aryl-4,5-dihydropyridazin-3(2H)-one extension to the N-alkyl group can simultaneously enhance PDE4-inhibitory activity while restoring potent PDE3 inhibition, indicating that substitution patterns dramatically alter target engagement profiles . Furthermore, in cardiotonic applications, the stereochemistry of pyridazinone derivatives determines whether activity manifests as PDE inhibition or myofibrillar calcium sensitization [1]. In materials applications, the para-hydroxyphenyl substitution of this specific compound provides the phenolic functionality essential for polycondensation reactions; substituting with a meta-hydroxy or non-hydroxy analog would eliminate this reactivity and fundamentally alter the resulting polymer's structure and properties [2].

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: Differential Evidence Guide


One-Pot Monomer Synthesis Efficiency

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is synthesized directly from the corresponding acetophenone and glyoxylic acid in a simple one-pot reaction, yielding the functional pyridazinone monomer ready for polycondensation [1]. This single-step synthetic accessibility contrasts with the multi-step sequences typically required for functionalized heterocyclic monomers such as pyridazine-containing diols or diamines. The direct, one-pot nature of this synthesis reduces process complexity, solvent usage, and purification steps relative to alternative routes that require protection-deprotection sequences or separate oxidation steps.

polymer chemistry monomer synthesis poly(arylene ether) one-pot reaction

Poly(arylene ether) Thermal Stability & Solubility

Poly(arylene ether)s synthesized using 6-(4-hydroxyphenyl)pyridazin-3(2H)-one as a monomer exhibit high glass transition temperatures (Tg) and excellent solubility in common organic solvents such as chloroform, THF, and DMF [1]. This solubility profile enables facile solution processing (spin-coating, casting) for thin-film applications. The pyridazinone moiety within the polymer backbone contributes to both thermal robustness and optical properties, including blue fluorescence emission .

polymer chemistry thermal stability poly(arylene ether) material science

Fluorescent Polymeric Nanoparticles: Biocompatibility & Luminescence

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HPZ) serves as a critical monomer for synthesizing cross-linked fluorescent polymeric nanoparticles (FCPNs) via precipitation polymerization with tri-functional monomers such as TFPT (2,4,6-tris(4-fluorophenyl)-1,3,5-triazine) [1]. The resulting FCPNs are highly dispersible in water, exhibit uniform size distribution, and display intense blue fluorescence under UV excitation. Importantly, these HPZ-derived FCPNs demonstrate excellent biocompatibility in cell culture conditions, enabling their use as fluorescent labels for live-cell imaging without inducing cytotoxicity [1]. This fluorescence arises intrinsically from the pyridazinone chromophore, eliminating the need for post-synthetic conjugation of external fluorophores.

fluorescence imaging nanoparticles live-cell imaging biocompatible polymers

Anticonvulsant Activity: SAR Foundation for CNS Discovery

6-(4-Hydroxyphenyl)-2H-pyridazin-3-one has been documented to exhibit anticonvulsant activity, as reported in structure-activity relationship (SAR) studies of 6-(substituted phenyl)-3(2H)-pyridazinones [1]. This compound serves as a foundational scaffold within this SAR series, with the para-hydroxyphenyl substitution contributing to the observed CNS activity. While specific in vivo efficacy data (ED50, therapeutic index) for this exact compound are not provided in the available source, the established anticonvulsant profile positions it as a key reference compound for the design of next-generation pyridazinone-based CNS agents [2].

anticonvulsant CNS drug discovery pyridazinone structure-activity relationship

PDE3/PDE4 Pharmacophore Scaffold

The 6-aryl-pyridazin-3(2H)-one core—of which 6-(4-hydroxyphenyl)pyridazin-3(2H)-one is the fundamental unsubstituted prototype—represents a privileged scaffold for the development of phosphodiesterase (PDE) inhibitors [1]. SAR studies across pyridazinone series demonstrate that N-alkylation markedly enhances PDE4 inhibitory potency while suppressing PDE3 inhibition; however, the addition of a 6-aryl-4,5-dihydropyridazin-3(2H)-one extension to the N-alkyl group facilitates both enhancement of PDE4-inhibitory activity and restoration of potent PDE3 inhibition . In hybrid pyridazinone/tetrahydrophthalazinone series, PDE4 pIC50 values range from 7.0 to 8.7, while PDE3 pIC50 values vary from 5.4 to 7.5 depending on substitution . The 6-(4-hydroxyphenyl)pyridazin-3(2H)-one structure serves as the minimal pharmacophoric unit from which these more potent, dual-selective analogs are elaborated.

PDE3 inhibitor PDE4 inhibitor phosphodiesterase drug discovery

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one: Application Scenarios


Thermally Stable Poly(arylene ether)s for Thin-Film Coatings

Utilize 6-(4-hydroxyphenyl)pyridazin-3(2H)-one as a bisphenol-type monomer in polycondensation reactions with activated difluoro or dichloro aromatic monomers. The resulting poly(arylene ether)s combine high glass transition temperatures with excellent solubility in common organic solvents (chloroform, THF, DMF), enabling solution casting or spin-coating for thin-film electronic devices, optical coatings, or high-performance membranes [1]. The one-pot synthesis of the monomer from acetophenone and glyoxylic acid reduces upstream procurement and synthetic burden compared to multi-step monomer routes.

Fluorescent Biocompatible Nanoparticles for Live-Cell Imaging

Employ 6-(4-hydroxyphenyl)pyridazin-3(2H)-one (HPZ) as the fluorescent monomer in precipitation polymerization with tri-functional cross-linkers (e.g., TFPT) to produce cross-linked fluorescent polymeric nanoparticles (FCPNs). These nanoparticles exhibit uniform size distribution, intense blue fluorescence under UV excitation, high water dispersibility, and excellent biocompatibility, making them suitable for live-cell imaging applications without the need for external fluorophore conjugation or additional surface functionalization steps [2].

PDE3/PDE4 Dual Inhibitor Lead Optimization

Leverage the 6-aryl-pyridazin-3(2H)-one core as a privileged scaffold for phosphodiesterase (PDE) inhibitor discovery. 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one provides the minimal pharmacophoric unit for systematic SAR exploration via N-alkylation, C-4/C-5 functionalization, or dihydropyridazinone modifications. Based on established SAR, strategic substitution can modulate selectivity between PDE3 and PDE4 isoforms, with literature benchmarks showing pIC50 values ranging from 5.4 to 8.7 for elaborated analogs . This scaffold is particularly relevant for programs targeting inflammatory respiratory diseases or cardiovascular conditions where dual PDE3/4 inhibition offers therapeutic advantages .

Anticonvulsant Pyridazinone SAR Reference Compound

Use 6-(4-hydroxyphenyl)-2H-pyridazin-3-one as a validated reference compound within structure-activity relationship studies of 6-(substituted phenyl)-3(2H)-pyridazinones targeting anticonvulsant activity [3]. This compound provides a characterized baseline for evaluating the effects of systematic phenyl ring substitution (electron-donating, electron-withdrawing, or steric modifications) on CNS activity, enabling rational design of next-generation anticonvulsant agents with improved potency, reduced toxicity, or enhanced brain penetration.

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